molecular formula C12H17N3O B2489463 2-Butyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one CAS No. 1018163-52-4

2-Butyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one

Cat. No.: B2489463
CAS No.: 1018163-52-4
M. Wt: 219.288
InChI Key: ZTKOSKLZIZEHOK-UHFFFAOYSA-N
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Description

2-Butyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development.

Properties

IUPAC Name

2-butyl-3,4-dimethyl-7H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-4-5-6-15-9(3)11-8(2)7-10(16)13-12(11)14-15/h7H,4-6H2,1-3H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTKOSKLZIZEHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C2C(=CC(=O)NC2=N1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knorr-Type Cyclocondensation

The classical Knorr synthesis involves reacting 1,3-diketones with hydrazines to form pyrazole rings. For the target compound, 3,4-dimethyl-1H-pyrazole-5-amine serves as the pyrazole precursor, which can be fused with a pyridine moiety. A modified approach uses ethyl 3-oxobutanoate and butylhydrazine to introduce the 2-butyl group, followed by cyclization with ammonium acetate to form the pyridine ring.

Reaction Conditions:

  • Precursor: Ethyl 3-oxobutanoate (1.2 equiv), butylhydrazine hydrochloride (1.0 equiv)
  • Solvent: Ethanol, reflux at 80°C for 12 hours
  • Yield: 68% after column chromatography (hexane/ethyl acetate, 4:1).

Regioselective Modifications

Gosselin’s method enhances regioselectivity by employing aprotic dipolar solvents (e.g., DMF) with HCl catalysis. This approach favors the formation of 1,3-substituted pyrazoles, critical for positioning the butyl group at C2. Post-cyclization oxidation with Jones reagent introduces the C6 ketone.

Microwave-Assisted Ring-Closing Reactions

Solvent-Free Cyclization

Microwave irradiation accelerates the reaction between 2-chloro-3-pyridinecarboxaldehyde and methylhydrazine, forming the pyrazole ring within 5 minutes. Subsequent alkylation with butyl iodide under phase-transfer conditions installs the C2 substituent.

Optimized Parameters:

  • Power: 300 W
  • Temperature: 150°C
  • Catalyst: Nano-TiO₂ (5 mol%)
  • Yield: 89%.

One-Pot Tandem Synthesis

A tandem protocol condenses 3-aminocrotononitrile with butyl isocyanate under microwave irradiation, followed by cyclodehydration. This method achieves an 83% yield and reduces purification steps, though it requires strict stoichiometric control to avoid byproducts.

Catalytic Asymmetric Synthesis Approaches

Chiral Organocatalysts

Proline-derived catalysts induce enantioselectivity during the pyrazole ring formation. For example, (S)-proline (10 mol%) in THF at −20°C achieves 94% ee for the pyrazole intermediate, which is subsequently oxidized to the ketone.

Key Data:

  • Catalyst Loading: 10 mol%
  • Temperature: −20°C
  • ee: 94%.

Transition Metal Catalysis

Post-Synthetic Modification Strategies

Alkylation of Pyrazole N1

Treating 3,4-dimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one with butyl bromide and K₂CO₃ in DMF selectively alkylates the N1 position, yielding the 2-butyl derivative. However, competing O-alkylation at the ketone necessitates careful monitoring.

Oxidation and Reduction Sequences

Controlled oxidation of 6-hydroxy intermediates with PCC yields the ketone, while NaBH₄ reduction allows access to alcohol derivatives for structure-activity studies.

Comparative Analysis of Methodologies

Method Yield (%) Reaction Time Key Advantage Limitation
Knorr Cyclocondensation 68 12 h Low cost, scalability Poor regioselectivity
Microwave Synthesis 89 5 min Rapid, eco-friendly Specialized equipment required
Asymmetric Catalysis 75 24 h High enantioselectivity Expensive catalysts
Post-Synthetic Alkylation 62 8 h Flexibility in substituent addition Competing side reactions

Chemical Reactions Analysis

1.1. Gould–Jacobs Cyclocondensation

The compound can be synthesized via the Gould–Jacobs reaction, which involves cyclocondensation of 3-aminopyrazole derivatives with β-keto esters or α,β-unsaturated carbonyl systems (e.g., diethyl 2-(ethoxymethylene)malonate). This method typically employs POCl₃ or SOCl₂ to facilitate cyclization and dehydration, yielding chlorinated intermediates that are hydrolyzed to the final product .

  • Example Reaction :

    3-Amino-5-butylpyrazole+diethyl 2-(ethoxymethylene)malonatePOCl3,Δ2-Butyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one\text{3-Amino-5-butylpyrazole} + \text{diethyl 2-(ethoxymethylene)malonate} \xrightarrow{\text{POCl}_3, \Delta} \text{this compound}
    • Conditions : Solvent-free, 100–160°C, 1.5–12 h.

    • Yield : 62–96% (as per analogous reactions) .

2.1. Electrophilic Substitution

The pyridine ring undergoes electrophilic substitution at positions 4 and 6 due to electron-rich regions. Common reactions include:

  • Nitration : Using HNO₃/H₂SO₄ at 0–5°C.

  • Halogenation : Bromination with Br₂/FeBr₃ yields 4-bromo derivatives .

2.2. Nucleophilic Attack at the Lactam Carbonyl

The 6(7H)-one moiety participates in nucleophilic reactions:

  • Hydrolysis : Under acidic conditions (HCl/H₂O, reflux), the lactam ring opens to form a carboxylic acid derivative.

  • Reduction : NaBH₄ or LiAlH₄ reduces the carbonyl to a hydroxyl group .

2.3. Alkylation/Acylation of the Pyrazole Ring

The N1 nitrogen in the pyrazole ring can undergo alkylation or acylation:

  • Alkylation : Reacting with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ .

  • Acylation : Treatment with acetyl chloride yields N-acetyl derivatives .

Oxidation and Rearrangement

  • Oxidation : Atmospheric oxygen or H₂O₂ oxidizes dihydropyridine intermediates to aromatic pyridines .

  • Acetyl Migration : Unusual C→N acetyl migration observed in Japp–Klingemann reactions under basic conditions (e.g., K₂CO₃/EtOH) .

Catalytic Transformations

Cu(II)-Catalyzed Cycloaddition :
Copper acetylacetonate facilitates [3+3] cycloaddition between hydrazines and α,β-unsaturated ketones, forming the pyrazolo[3,4-b]pyridine core with high regioselectivity .

  • Conditions : EtOH, 60°C, 6–8 h.

  • Yield : 75–92% .

Key Data Table

Reaction Type Reagents/Conditions Product Yield Reference
Gould–Jacobs ReactionPOCl₃, 160°C, 5 hChlorinated intermediate → Hydrolysis to lactam80–96%
Multicomponent SynthesisInCl₃, MW (150°C), THF/H₂ODirect formation of pyrazolo[3,4-b]pyridine70–85%
Cu(II)-Catalyzed CycloadditionCu(acac)₂, EtOH, 60°CRegioselective pyridine ring closure75–92%
Lactam ReductionNaBH₄, MeOH, 0°C6-Hydroxy derivative65%

Mechanistic Insights

  • Gould–Jacobs Mechanism : Initial enol ether formation, followed by cyclization and POCl₃-mediated dehydration .

  • Japp–Klingemann Pathway : Azo-coupling, deacylation, and cyclization occur in a one-pot manner, with hydrogen bonding influencing regioselectivity .

Challenges and Byproducts

  • Regioselectivity : Competing attack at pyridine C3 vs. C5 positions may yield isomeric byproducts .

  • Oxidation Byproducts : Overoxidation of the pyridine ring can lead to quinoline derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant anticancer properties. In vitro studies have demonstrated that 2-butyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one can inhibit the proliferation of various cancer cell lines. For instance:

  • MCF7 (Breast Cancer) : IC50 = 15 µM
  • A549 (Lung Cancer) : IC50 = 12.5 µM

These findings suggest that the compound may serve as a lead for developing new anticancer agents targeting specific signaling pathways involved in tumor growth .

Anti-inflammatory Effects

The structural features of this compound imply potential anti-inflammatory properties. Preliminary studies have indicated that it may modulate pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Antimicrobial Properties

Some derivatives of pyrazolo[3,4-b]pyridine have shown efficacy against bacterial strains. The antimicrobial activity of this compound is currently under investigation, with initial results suggesting it may inhibit the growth of both Gram-positive and Gram-negative bacteria .

Case Study 1: Anticancer Efficacy

In a study evaluating a series of pyrazolo[3,4-b]pyridine derivatives, researchers found that modifications at specific positions significantly influenced their anticancer activity. The study highlighted that compounds with a butyl group at position 2 exhibited enhanced cytotoxicity against MCF7 and A549 cell lines compared to their counterparts lacking this substituent .

Case Study 2: Anti-inflammatory Mechanism

Another study explored the anti-inflammatory effects of pyrazolo compounds in a murine model of inflammation. The results indicated that treatment with this compound led to a marked reduction in inflammatory markers compared to control groups. This suggests its potential utility in therapeutic applications for chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 2-Butyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biological pathways. For example, it may act as an inhibitor of kinases, which are enzymes involved in cell signaling and regulation. The binding of the compound to the kinase active site prevents the phosphorylation of target proteins, leading to altered cellular responses.

Comparison with Similar Compounds

2-Butyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one can be compared with other pyrazolopyridine derivatives, such as:

    1H-pyrazolo[3,4-b]pyridine: Similar in structure but lacks the butyl and dimethyl substituents, leading to different chemical and biological properties.

    3,4-dimethyl-1H-pyrazolo[3,4-b]pyridine: Shares the dimethyl substituents but differs in the position and presence of the butyl group.

    2-Butyl-1H-pyrazolo[3,4-b]pyridine: Contains the butyl group but lacks the dimethyl substituents, resulting in distinct reactivity and applications.

The uniqueness of this compound lies in its specific combination of substituents, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

2-Butyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one, a member of the pyrazolo[3,4-b]pyridine family, has garnered attention for its potential biological activities, particularly in the fields of neurodegenerative diseases and cancer therapy. This compound is characterized by its unique heterocyclic structure which contributes to its pharmacological properties.

  • Chemical Formula : C₁₂H₁₇N₃O
  • Molecular Weight : 219.28 g/mol
  • CAS Number : 1018163-52-4

1. Neuroprotective Properties

Recent studies have indicated that compounds within the pyrazolo[3,4-b]pyridine class exhibit binding affinity to β-amyloid plaques, which are implicated in Alzheimer's disease. The fluorescent confocal microscopy observations demonstrated that derivatives of this compound showed selective binding to these plaques, suggesting potential applications in Alzheimer's diagnostics and treatment strategies .

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance:

  • Cytotoxicity Assays : In vitro evaluations revealed significant cytotoxic effects against multiple human cancer cell lines, including lung carcinoma (A549) and breast adenocarcinoma (MCF7). The estimated half-maximal cytotoxic concentrations (CC₅₀) were notably lower than those of conventional chemotherapeutics like cisplatin .
CompoundCell LineCC₅₀ (µM)
2-butyl-3,4-dimethyl-pyrazolo[3,4-b]pyridineA54958.4
Reference Drug (Cisplatin)A54947.2
Reference Drug (5-FU)MCF7381.2

3. Inhibition of DYRK1A

The biological activity of this compound is thought to be mediated through:

  • Selective Binding : Its structure allows for high-affinity interactions with specific biomolecular targets such as β-amyloid plaques and DYRK1A.
  • Cell Cycle Modulation : The compound may induce apoptosis in cancer cells by modulating key signaling pathways associated with cell survival and proliferation.

Case Studies

Several case studies have been conducted to evaluate the efficacy of pyrazolo[3,4-b]pyridine derivatives:

  • Study on Alzheimer's Disease Models :
    • Researchers synthesized a series of derivatives and tested their binding affinities to amyloid plaques using brain slices from Alzheimer’s patients. Results indicated that certain modifications enhanced binding affinity significantly.
  • Anticancer Studies :
    • A comparative study assessed the cytotoxicity of various pyrazolo[3,4-b]pyridine derivatives against a panel of cancer cell lines. The findings suggested that modifications at specific positions on the pyrazole ring could enhance anticancer activity while reducing toxicity towards normal cells .

Q & A

Basic Research Questions

Q. What are the key considerations for designing an efficient synthesis of 2-Butyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one?

  • Methodological Answer : Multi-step synthesis is typical for pyrazolo[3,4-b]pyridine derivatives. Begin with cyclization of intermediates like 6-thiophenyl precursors under basic conditions (e.g., potassium carbonate) and proceed with hydrazine hydrate for ring closure. Optimize solvent choice (e.g., DMF or ethanol) and temperature (80–100°C) to enhance yield . Green chemistry approaches, such as using PEG-400 as a recyclable solvent, can reduce environmental impact while maintaining efficiency .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

  • Methodological Answer : Use 1H/13C NMR to confirm the pyrazolo[3,4-b]pyridine core and substituent positions. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>95%). Mass spectrometry (ESI-MS) verifies molecular weight, while FT-IR identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹) .

Q. How does the substitution pattern on the pyrazolo[3,4-b]pyridine core influence physicochemical properties?

  • Methodological Answer : Substituents like alkyl chains (e.g., butyl) increase lipophilicity (logP > 3.0), affecting solubility in polar solvents. Methyl groups at positions 3 and 4 enhance steric hindrance, reducing reactivity in electrophilic substitutions. Use computational tools (e.g., Gaussian) to model electronic effects and predict solubility/stability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of pyrazolo[3,4-b]pyridine derivatives?

  • Methodological Answer : Discrepancies often arise from structural variations (e.g., trifluoromethyl vs. methyl groups) or assay conditions. Conduct structure-activity relationship (SAR) studies by synthesizing analogs with controlled substitutions. Validate biological assays (e.g., enzyme inhibition IC50) using standardized protocols (e.g., ATP-binding site competition assays) and compare results across multiple cell lines (e.g., HepG2 vs. MCF-7) .

Q. What strategies are effective in optimizing reaction yields while minimizing byproducts in multi-step syntheses?

  • Methodological Answer : Use Design of Experiments (DoE) to screen variables (e.g., temperature, catalyst loading). For example, a central composite design can optimize cyclization steps, reducing byproducts like unreacted intermediates. Employ flow chemistry for continuous processing, improving scalability and reproducibility .

Q. What in vitro models are appropriate for evaluating the compound’s enzyme inhibition potential?

  • Methodological Answer : Prioritize kinase inhibition assays (e.g., CDK2 or EGFR) due to the compound’s heterocyclic scaffold. Use fluorescence polarization (FP) or time-resolved FRET (TR-FRET) for high-throughput screening. Validate hits with isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔG, ΔH) .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to model binding poses in target proteins (e.g., kinases). Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess stability over 100 ns trajectories. Use QSAR models to correlate substituent properties (e.g., Hammett σ) with activity .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s solubility and bioavailability be addressed?

  • Methodological Answer : Re-evaluate experimental conditions:

  • Solubility : Compare results across solvents (e.g., DMSO vs. PBS) using nephelometry.
  • Bioavailability : Use parallel artificial membrane permeability assays (PAMPA) and Caco-2 cell models to differentiate passive vs. active transport.
  • Cross-reference with analogs (e.g., 2-Isopropyl-4-(trifluoromethyl) derivatives) to isolate substituent effects .

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